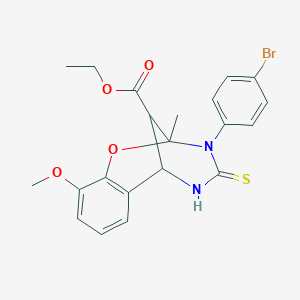

![molecular formula C12H11ClFN3O2 B2803351 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide CAS No. 1645531-19-6](/img/structure/B2803351.png)

2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

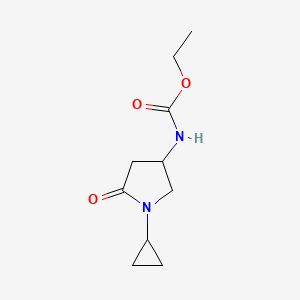

The compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2 . It contains the functional groups of acetamide (an amide) and a phenyl group, which is a functional group made up of a six-membered carbon ring . The compound also has chloro and fluoro substituents, which are halogens .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the acetamide group, the phenyl ring, and the halogen substituents. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The compound, due to the presence of the acetamide group, might undergo reactions typical of amides, such as hydrolysis. The phenyl ring might undergo electrophilic aromatic substitution, and the halogens might be displaced in a nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the halogens might make the compound more dense than other organic compounds .Scientific Research Applications

Comparative Metabolism in Herbicides

The metabolic pathways and carcinogenicity potential of chloroacetamide herbicides, including compounds with structural similarities to 2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide, have been extensively studied. Research comparing the metabolism of various chloroacetamide herbicides in human and rat liver microsomes highlighted the complex metabolic activations that lead to DNA-reactive products, potentially involving compounds structurally related to the one of interest (Coleman, Linderman, Hodgson, & Rose, 2000). This study provides insight into the biochemical interactions and toxicological risks associated with chloroacetamide herbicides, contributing to understanding the safety and environmental impact of these and similar compounds.

X-Ray Powder Diffraction for Pesticide Derivatives

New derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which share a functional group with this compound, have been characterized through X-ray powder diffraction to explore their potential as pesticides. The detailed analysis includes peak positions, intensities, and unit cell parameters, highlighting the structural characteristics essential for the activity of these compounds (Olszewska, Pikus, & Tarasiuk, 2008). Such research underpins the development of new pesticides with enhanced efficacy and reduced environmental impact.

Thrombin Inhibition Potential

Research into 2-(2-Chloro-6-fluorophenyl)acetamides, closely related to the compound , demonstrates their potent inhibition of thrombin, a critical enzyme in blood coagulation. These findings are significant for developing new anticoagulant drugs, offering insights into the molecular interactions that govern thrombin inhibition and the potential therapeutic applications of these compounds (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007). This research could pave the way for novel treatments for thrombosis and other related conditions.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3O2/c1-7(18)16-6-11(19)17-10(5-15)12-8(13)3-2-4-9(12)14/h2-4,10H,6H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSMDXTJVWCAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(C#N)C1=C(C=CC=C1Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2803276.png)

![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)

![N-(2,4-difluorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803281.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-methylcyclopropane-1-carboxamide](/img/structure/B2803290.png)

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)